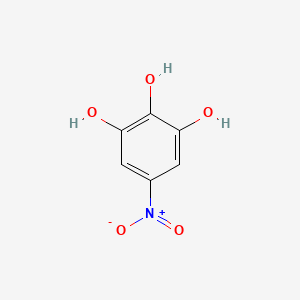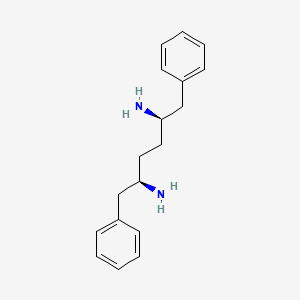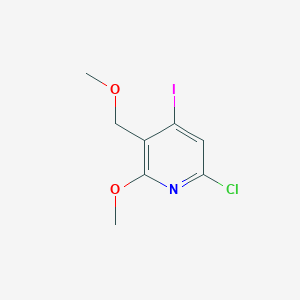
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane: is a cyclic organosilicon compound with a unique structure that includes silicon, oxygen, and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane can be synthesized through heterofunctional condensation reactions. One common method involves the reaction between 2,4-dichloro-2,4-dimethyl-2,4-disilapentane and dipotassium dimethylsilanediolate . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different silicon-oxygen compounds.
Reduction: Reduction reactions can modify the silicon-nitrogen bonds, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution can introduce various organic groups to the silicon atoms .
Applications De Recherche Scientifique
Chemistry: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as thermal stability and flexibility .
Biology and Medicine: In biological research, this compound can be used to study silicon-based biochemistry and its interactions with biological molecules.
Industry: Industrially, this compound is used in the production of specialty coatings, adhesives, and sealants. Its chemical properties make it suitable for applications requiring durability and resistance to environmental factors .
Mécanisme D'action
The mechanism by which 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen and nitrogen, leading to the formation of stable structures. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
- 2,2,4,4,6,6,8,8-Octamethyl-1,5-dioxa-3,7-diaza-cyclooctasilan
- 1,1,3,3,5,5,7,7-Octamethyl-cyclotetrasil-diox- (4,8)-diazan- (2,6)
Comparison: 1,5-Dioxa-3,7-diaza-2,4,6,8-tetrasilacyclooctane is unique due to its specific arrangement of silicon, oxygen, and nitrogen atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
1443-67-0 |
|---|---|
Formule moléculaire |
H10N2O2Si4 |
Poids moléculaire |
182.43 g/mol |
Nom IUPAC |
1,5,3,7,2,4,6,8-dioxadiazatetrasilocane |
InChI |
InChI=1S/H10N2O2Si4/c1-5-3-7-2-8-4-6-1/h1-2H,5-8H2 |
Clé InChI |
FHLLEUMWDXQIKT-UHFFFAOYSA-N |
SMILES |
N1[Si]O[Si]N[Si]O[Si]1 |
SMILES canonique |
N1[SiH2]O[SiH2]N[SiH2]O[SiH2]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3240531.png)
![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)


![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)

![Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3240571.png)
![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)

![Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester](/img/structure/B3240588.png)




